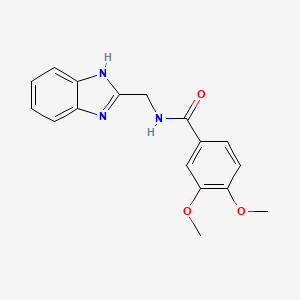
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as EPPH, is a piperidine derivative that is synthesized through a specific method. In
作用机制
The mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is not fully understood, but studies have shown that it acts as a calcium channel blocker. This mechanism of action could explain its anti-inflammatory and analgesic properties, as calcium channels play a role in pain and inflammation signaling pathways. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has various biochemical and physiological effects. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and immune response. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.
实验室实验的优点和局限性
One of the advantages of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its good solubility in water and various solvents, which makes it a potential candidate for use in drug delivery systems. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have low toxicity in animal studies. However, one of the limitations of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its limited availability, as it is not commercially available and must be synthesized in the lab.
未来方向
There are several future directions for the study of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its effects on various signaling pathways. Finally, the synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride could be optimized to improve its yield and availability.
In conclusion, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further studies are needed to fully understand the potential of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its applications in scientific research.
合成方法
The synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride involves several steps and requires specific reagents and conditions. The first step involves the reaction of 4-ethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of sodium hydride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethylpiperidine. The second step involves the reaction of the previously formed compound with propanoic acid in the presence of thionyl chloride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate. The final step involves the hydrochloric acid-catalyzed reaction of the previous compound with hydrogen chloride gas, resulting in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride.
科学研究应用
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has shown potential in various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent. Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related disorders. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been studied for its potential use in drug delivery systems, as it has been shown to have good solubility in water and various solvents.
属性
IUPAC Name |
[4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-1-ium-4-yl] propanoate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c1-6-17-8-10-18(11-9-17)13-20(23-19(22)7-2)12-16(4)21(5)14-15(20)3;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQSBLJYMSSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC([NH+](CC2C)C)C)OC(=O)CC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylbenzyl)-1,2,5-trimethyl-4-(propionyloxy)piperidinium chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

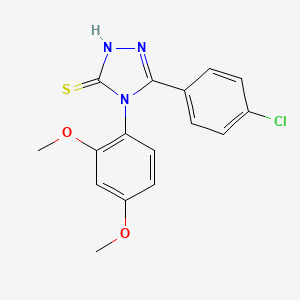
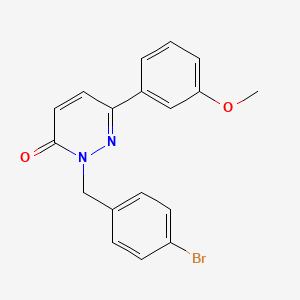
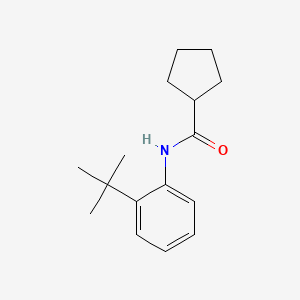
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5633662.png)
![methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5633676.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide](/img/structure/B5633683.png)

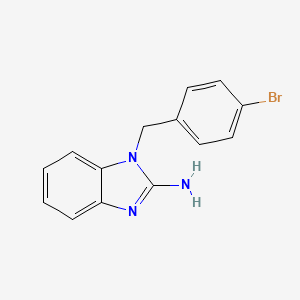
![8-[(5-chloro-2-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633700.png)
![2-methoxy-N-{4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5633708.png)

![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)
